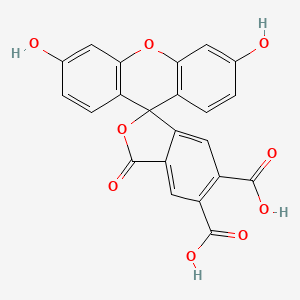
5,6-Dicarboxyfluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dicarboxyfluorescein, also known as this compound, is a useful research compound. Its molecular formula is C22H12O9 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5,6-Dicarboxyfluorescein is a versatile fluorescent compound widely used in various scientific applications, particularly in biochemical and medical research. This article explores its applications, mechanisms of action, and case studies that highlight its significance in different fields.
Key Properties
- Chemical Structure : this compound is represented by the molecular formula C21H12O9 and has a molecular weight of 432.31 g/mol.
- Fluorescence Characteristics : It has an excitation maximum around 492 nm and an emission maximum at approximately 514 nm, which aligns well with common laser wavelengths used in fluorescence microscopy.
pH Measurement
This compound is extensively used as a pH-sensitive fluorescent dye. Its fluorescence intensity varies with pH levels, making it an effective tool for measuring the pH of biological tissues and fluids.
- In Vivo pH Imaging : A study demonstrated the use of this compound for in vivo pH measurement in tumor tissues. The compound's fluorescence increases with higher pH values, allowing researchers to map the pH of malignant tumors accurately. The calibration curve established showed a linear response between pH values of 5.3 to 6.7 with a sensitivity range that was effectively utilized in live animal models .
Cellular Labeling
The compound is used for labeling proteins and other biomolecules due to its amine-reactive properties. It forms stable conjugates with primary amines found in proteins.
- Flow Cytometry and Microscopy : In flow cytometry and fluorescence microscopy, this compound serves as a vital tool for tracking cellular processes. Its stability and non-toxicity allow for long-term studies on cell viability and function .
Redox Studies
Another significant application is in redox biology where it serves as a probe for detecting reactive oxygen species (ROS).
- Oxidative Stress Measurement : The compound has been utilized to measure oxidative stress in various biological systems. For example, liposome-delivered derivatives allow real-time visualization of oxidant production during liver ischemia-reperfusion .
Autophagy Studies
Research indicates that this compound can induce autophagy in certain cell types.
- Cytotoxic Responses : In studies involving human leukemia cells, this compound has shown significant cytotoxic effects while also promoting autophagy .
Case Study 1: Tumor pH Mapping
A pivotal study utilized this compound to evaluate tumor microenvironments by measuring interstitial fluid pH. The findings indicated that tumor tissues exhibited lower pH levels compared to normal tissues, which correlated with tumor aggressiveness . This application underscores the potential of using this compound as a diagnostic tool in oncology.
Case Study 2: Protein Labeling
In an experiment focusing on protein dynamics, researchers labeled antibodies with this compound to track their distribution and interactions within cells. The results demonstrated that the labeled proteins remained stable over extended periods without affecting cellular function .
Eigenschaften
CAS-Nummer |
90829-94-0 |
|---|---|
Molekularformel |
C22H12O9 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5,6-dicarboxylic acid |
InChI |
InChI=1S/C22H12O9/c23-9-1-3-14-17(5-9)30-18-6-10(24)2-4-15(18)22(14)16-8-12(20(27)28)11(19(25)26)7-13(16)21(29)31-22/h1-8,23-24H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
YMYNYVDHGPDOCK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O |
Key on ui other cas no. |
90829-94-0 |
Synonyme |
5,6-dicarboxyfluorescein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















